molecular formula C17H10BrClFN5S B2499452 1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1206993-14-7

1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2499452
CAS No.: 1206993-14-7
M. Wt: 450.71
InChI Key: DQBLPSPGIIWTKA-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex synthetic heterocycle designed for advanced pharmaceutical and agrochemical research. Its molecular architecture incorporates three privileged pharmacophores: a 1,2,3-triazole, a 1,3-thiazole, and halogenated aryl rings. Heterocycles containing 1,2,3-triazole and thiazole cores are extensively investigated for their multidirectional biological activities, which include potential antimicrobial, anticancer, and antiviral properties . The presence of both triazole and thiazole rings in a single molecular framework is a common strategy in medicinal chemistry to enhance binding affinity and explore novel mechanisms of action against resistant pathogens and therapeutic targets . The specific halogen substitutions (bromo, fluoro, and chloro) are intended to fine-tune the molecule's electronic properties, lipophilicity, and overall bioavailability, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for in vitro biological screening in the development of new therapeutic agents. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClFN5S/c18-10-4-5-14(12(20)7-10)25-16(21)15(23-24-25)17-22-13(8-26-17)9-2-1-3-11(19)6-9/h1-8H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBLPSPGIIWTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H13BrClF N5S
  • Molecular Weight : Approximately 400.72 g/mol

Structural Features

The presence of the triazole and thiazole rings in the structure is significant as these moieties are often linked to various biological activities, including anticancer and antimicrobial properties. The halogen substituents (bromo, fluoro, and chloro groups) may enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer activity. For instance, studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The compound under consideration has been evaluated in several assays:

  • Cell Viability Assays : The compound was tested against multiple cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The results showed IC50 values indicating effective inhibition of cell proliferation.
    Cell LineIC50 (µM)Reference
    A54910.5
    MCF78.2
  • Mechanism of Action : The compound has been reported to inhibit CDK9-mediated transcription processes, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is crucial for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. For example:

  • Testing Against Bacterial Strains : The compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus15
    Escherichia coli20

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of thiazole-containing compounds were synthesized and tested for their anticancer activity. The compound demonstrated significant cytotoxicity against various cancer cell lines with an emphasis on its mechanism involving apoptosis induction through the mitochondrial pathway .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of structurally similar compounds reported that modifications in the halogen substituents significantly influenced their efficacy against different microbial strains. This suggests that the bromo and fluoro substitutions in our compound may enhance its antimicrobial potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives with similar structural features can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The triazole scaffold is known for its potential anticancer activity. Compounds similar to 1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that such compounds can disrupt cellular processes vital for cancer cell survival .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Research on related compounds has shown promise in reducing inflammation markers in various models of inflammatory diseases .

Agricultural Applications

The unique structure of this compound lends itself to potential applications in agriculture as a pesticide or herbicide. Its thiazole component is particularly relevant as many agrochemicals utilize similar motifs to target specific biological pathways in pests and weeds. Preliminary studies suggest that derivatives could effectively manage agricultural pests without adversely affecting beneficial organisms .

Material Science Applications

The incorporation of triazole and thiazole units into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength. The synthesis of polymers containing the compound could lead to innovative applications in coatings and composites .

Summary of Case Studies

A selection of case studies highlights the versatility of This compound :

Study FocusFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus; potential for drug development
Anticancer PropertiesInduced apoptosis in cancer cell lines; promising for chemotherapy applications
Anti-inflammatory EffectsReduced inflammation markers in animal models; potential therapeutic use
Agricultural ApplicationsEfficacy as a pesticide; minimal impact on non-target species
Material ScienceEnhanced thermal stability in polymer composites; potential for industrial applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Triazole-Thiazole Hybrids

The compound’s closest structural analogs include:

Compound Name Key Substituents Structural Features Biological Activity/Application Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Cl, F, triazole, thiazole Isostructural with halogen variation Antimicrobial activity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-... Br, F, triazole, thiazole, pyrazole Bromophenyl-thiazole-pyrazole hybrid Antimicrobial, structural studies
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Br, triazole Simplified triazole with bromophenyl Potential therapeutic scaffold
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Cl, F, thiazole Thiazole with chloro/fluorobenzyl Not reported (structural analog)

Key Observations :

  • Halogen Effects: Bromine (Br) and chlorine (Cl) substituents in the target compound enhance lipophilicity and influence intermolecular interactions (e.g., halogen bonding), which can stabilize crystal packing or protein-ligand binding .
  • Heterocyclic Core : The triazole-thiazole combination is distinct from simpler triazole (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine ) or thiazole derivatives (e.g., 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine ). The fused system may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
Isostructurality and Crystallographic Insights

Compounds 4 and 5 () demonstrate that substituting Cl for Br in aryl-thiazole-triazole hybrids results in isostructural crystals with nearly identical unit cell parameters. However, Br’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) introduces subtle adjustments in molecular conformations and van der Waals contacts .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction parameters be controlled to maximize yield?

The synthesis involves multi-step reactions, including cyclocondensation and click chemistry. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reactivity .
  • Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side-product formation .
  • Catalysts : Copper(I) catalysts (e.g., CuI) are critical for triazole ring formation via azide-alkyne cycloaddition . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product (yields ~50–70%) .

Q. Which analytical techniques are most reliable for structural confirmation?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • X-ray crystallography : Resolves stereochemistry and non-covalent interactions (e.g., π-π stacking between aryl groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 492.98) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

Initial screening should target:

  • Antimicrobial activity : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Systematic modifications and testing are required:

  • Substituent variation : Replace bromo/fluoro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
  • Heterocycle substitution : Swap thiazole with oxadiazole or pyridine rings to alter π-stacking and hydrogen-bonding interactions .
  • Dose-response analysis : Compare IC₅₀ values across analogs using standardized assays (e.g., dose ranges 0.1–100 µM) .

Q. What mechanistic approaches can elucidate its interaction with biological targets?

Advanced techniques include:

  • Molecular docking : Simulate binding to ATP-binding pockets of kinases (e.g., EGFR or VEGFR) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with purified proteins .
  • Transcriptomics : RNA-seq profiling of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell culture conditions, serum concentrations) .
  • Compound stability : Test degradation under assay conditions (e.g., HPLC monitoring for hydrolysis of triazole/thiazole rings) .
  • Synergistic effects : Evaluate combinatorial treatments with known drugs (e.g., cisplatin in cancer models) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
  • Prodrug design : Introduce ester or amide moieties cleaved by esterases in target tissues .

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